2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant strain and reactivity. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug discovery, replacing aromatic rings, internal alkynes, and tert-butyl groups to enhance the pharmacokinetic properties of drug candidates .
Preparation Methods
The synthesis of 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Industrial production methods often rely on scalable reactions that can be performed under mild conditions, ensuring high yields and purity .
Chemical Reactions Analysis
2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds, dirhodium complexes, and radical initiators . Major products formed from these reactions often retain the bicyclo[1.1.1]pentane core, with modifications at the bridgehead or bridge positions .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules, including pharmaceuticals and materials . In biology and medicine, it serves as a bioisostere, enhancing the solubility, potency, and metabolic stability of drug candidates . In industry, it is used in the production of molecular rods, liquid crystals, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can engage in specific interactions with enzymes, receptors, and other biomolecules . This interaction often leads to enhanced binding affinity and selectivity, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamine and dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . These compounds share the same core structure but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H23BO2 |
---|---|
Molecular Weight |
222.13 g/mol |
IUPAC Name |
2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-6-12-7-13(8-12,9-12)14-15-10(2,3)11(4,5)16-14/h6-9H2,1-5H3 |
InChI Key |
BVQIXVTUURFGHS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CC |
Origin of Product |
United States |
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